![molecular formula C7H6Br2O2 B3050035 2,6-Dibromo-4-(hydroxymethyl)phenol CAS No. 2316-62-3](/img/structure/B3050035.png)
2,6-Dibromo-4-(hydroxymethyl)phenol
Overview
Description
2,6-Dibromo-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 and is a powder at room temperature .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-(hydroxymethyl)phenol involves the use of phenol and N, N-diisopropylamine in dichloromethane . The reaction conditions include avoiding dust formation and using spark-proof tools and explosion-proof equipment .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-(hydroxymethyl)phenol consists of a phenol group with two bromine atoms and one hydroxymethyl group attached to the benzene ring . The InChI code for this compound is 1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .Physical And Chemical Properties Analysis
2,6-Dibromo-4-(hydroxymethyl)phenol is a powder at room temperature . It has a melting point of 115-117 degrees Celsius .Scientific Research Applications
Prototropy and Radical Scavenging Activity
Research on closely related Schiff bases, which include compounds like 2,6-Dibromo-4-(hydroxymethyl)phenol, has revealed their potential in exhibiting prototropy and radical scavenging activities. Such compounds have been investigated for their usage potentials as therapeutic agents and ingredients in the medicinal and food industries due to their antiradical activity (Kaştaş et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural properties of derivatives of 2,6-Dibromo-4-(hydroxymethyl)phenol have been explored. These compounds are of interest due to their potential application in various fields including material science and pharmaceuticals. The structural analysis is supported by spectroscopic and computational studies, providing insights into their molecular properties (Ulaş, 2021).
Antioxidant Activity
Compounds structurally similar to 2,6-Dibromo-4-(hydroxymethyl)phenol have been synthesized and evaluated for their antioxidant properties. These studies are crucial in understanding their effectiveness as phenolic antioxidants, which can be significant in the development of new therapeutic agents (Buravlev et al., 2020).
Electrochemical Properties
Investigations into the electrochemical oxidation of related bromophenols have uncovered various monomeric and dimeric alkoxy derivatives. Such studies are important in the field of electrochemistry and can lead to applications in chemical synthesis and analysis (Markova et al., 2015).
Coordination Chemistry
The coordination chemistry of ligands derived from 2,6-bis(hydroxymethyl)phenol has been studied, particularly in the synthesis of Mn19 clusters. These studies contribute to the understanding of ligand-functionalized coordination clusters, which can have applications in material science and magnetism (Mameri et al., 2014).
DNA Binding and SOD Activity
A compound synthesized from 4-methoxy-2,6-bis(hydroxymethyl)phenol has been examined for its DNA binding properties and superoxide dismutase activities. Such studies are essential in the field of biochemistry and pharmacology, contributing to the development of new drugs and therapeutic agents (Çay et al., 2015).
Application in Resin Synthesis
Research has also focused on the synthesis of novolac resins using derivatives of 2,6-Dibromo-4-(hydroxymethyl)phenol. These resins have potential applications in the manufacturing of photosensitive compositions and printing plates (Yang et al., 2014).
Safety and Hazards
The safety information for 2,6-Dibromo-4-(hydroxymethyl)phenol indicates that it should be handled with care. The compound should be stored at room temperature . It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
2,6-dibromo-4-(hydroxymethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKSRWAJLJIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547148 | |
Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(hydroxymethyl)phenol | |
CAS RN |
2316-62-3 | |
Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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